

Application Note: Quantification of Triasulfuron in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triasulfuron**

Cat. No.: **B1222591**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of **Triasulfuron** in various water matrices, including drinking, ground, and surface water. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), optimized LC separation parameters, and specific MS/MS conditions for selective and accurate quantification. This method is suitable for environmental monitoring and water quality assessment, offering low limits of detection and quantification.

Introduction

Triasulfuron is a sulfonylurea herbicide used for the control of broad-leaved weeds in cereal crops.^[1] Due to its potential for groundwater contamination and risks to aquatic life, monitoring its presence in water sources is crucial.^[1] This document provides a detailed protocol for the quantification of **Triasulfuron** in water samples using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Protocol

This protocol is based on established methods for the analysis of sulfonylurea herbicides in water.^{[2][3]}

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.[\[4\]](#)
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load 200 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
- Analyte Elution: Elute the retained **Triasulfuron** from the cartridge using two 4 mL portions of methanol.
- Solvent Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- Instrument: Agilent 1290 Infinity II LC system or equivalent.
- Column: Agilent Zorbax SB-C8, 3.0 mm x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0.0 min: 20% B

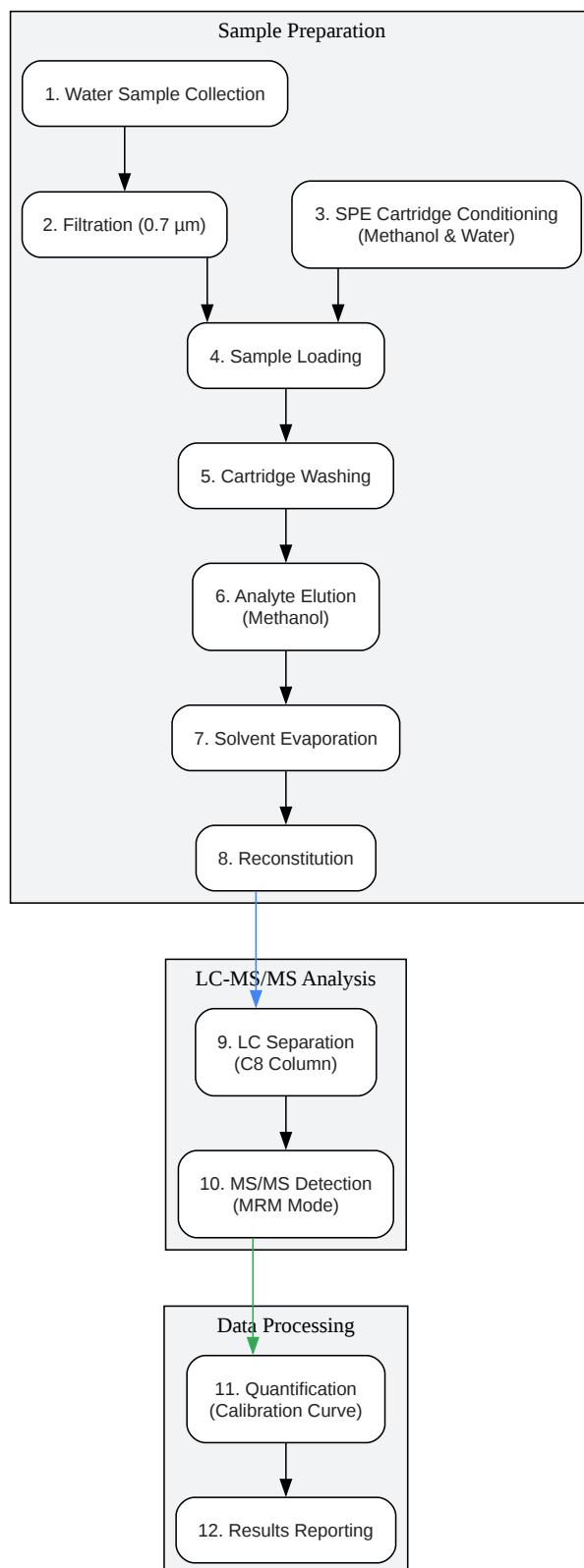
- 2.0 min: 50% B
- 4.0 min: 50% B
- 4.1 min: 20% B
- 6.0 min: 20% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions

- Instrument: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3500 V.
- Nebulizer Gas: 55 psi.
- Gas Flow: 8 L/min.
- Gas Temperature: 250 °C.
- Sheath Gas Flow: 10 L/min.
- Sheath Gas Heater: 350 °C.
- Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for **Triasulfuron**:

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Collision Energy (V)	Product Ion (m/z) - Qualifier	Collision Energy (V)
402.1	167.1	36	141.1	36


(Data sourced from multiple references for confirmation)

Quantitative Data Summary

The following table summarizes the quantitative performance data for the determination of **Triasulfuron** in water samples, compiled from various validated methods.

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	0.133 - 0.222 ng/L	Ground, Surface, Drinking Water	
12.5 ng/L	Ground Water		
22.4 ng/L	Water		
Limit of Quantification (LOQ)	0.01 µg/L	Ground, Surface, Drinking Water	
Linearity Range	0.05 - 2.0 µg/L	Water	
0.05 - 10.0 µg/L	Water		
Correlation Coefficient (r ²)	> 0.998	Water	
Recovery	73 - 94%	Water	

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Triasulfuron** quantification in water.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **Triasulfuron** in various water samples. The detailed protocol for sample preparation and instrumental analysis allows for accurate and reproducible results, making it a valuable tool for environmental monitoring and ensuring water quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triasulfuron | C14H16CIN5O5S | CID 73282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Simultaneous analysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in water and alkaline soils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note: Quantification of Triasulfuron in Water Samples by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222591#lc-ms-ms-protocol-for-quantifying-triasulfuron-in-water-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com